An In-depth Technical Guide to 2,2-Difluorobenzo[d]dioxole-5-carbaldehyde (CAS 656-42-8)
An In-depth Technical Guide to 2,2-Difluorobenzo[d]dioxole-5-carbaldehyde (CAS 656-42-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Difluorobenzo[d]dioxole-5-carbaldehyde, with CAS number 656-42-8, is a fluorinated aromatic aldehyde that serves as a key intermediate in organic synthesis.[1][2] Its unique structural features, combining a difluorinated methylenedioxy bridge with a reactive aldehyde group, make it a valuable building block in the development of novel pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly modify the physicochemical and biological properties of molecules, often enhancing metabolic stability and binding affinity. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
2,2-Difluorobenzo[d]dioxole-5-carbaldehyde is a clear, colorless to pale yellow liquid at room temperature.[3] It is sparingly soluble in water but shows good solubility in common organic solvents.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2,2-Difluorobenzo[d]dioxole-5-carbaldehyde
| Property | Value | Reference(s) |
| CAS Number | 656-42-8 | [1][2] |
| Molecular Formula | C₈H₄F₂O₃ | [1][2] |
| Molecular Weight | 186.11 g/mol | [2] |
| Appearance | Clear colorless to pale yellow liquid | [3] |
| Boiling Point | 202-203 °C (lit.) | [2] |
| Density | 1.422 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.5000 (lit.) | [2] |
| Solubility in Water | Sparingly soluble (0.31 g/L at 25°C) | [1][2] |
| Flash Point | 205 °F | [2] |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [2] |
| Sensitivity | Air Sensitive | [2] |
Chemical Identifiers:
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IUPAC Name: 2,2-difluoro-1,3-benzodioxole-5-carbaldehyde[4]
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InChI: InChI=1S/C8H4F2O3/c9-8(10)12-6-2-1-5(4-11)3-7(6)13-8/h1-4H[4]
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InChIKey: GGERGLKEDUUSAP-UHFFFAOYSA-N[4]
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SMILES: C1=CC2=C(C=C1C=O)OC(O2)(F)F[4]
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Synonyms: 2,2-Difluoro-5-formyl-1,3-benzodioxole, 3,4-(Difluoromethylenedioxy)benzaldehyde, 2,2-Difluorobenzodioxole-5-carboxaldehyde[2][5]
Synthesis and Reactivity
Synthesis
A general method for the preparation of 2,2-difluorobenzo[d]dioxole-5-carbaldehyde is described in the patent literature.[6] The synthesis involves a multi-step process starting from the corresponding methyl benzodioxole derivative. The key steps include chlorination, fluorination, and subsequent reaction with a carboxylic acid to yield the final aldehyde.
Experimental Protocol: Synthesis of 2,2-Difluorobenzo[d]dioxole-5-carbaldehyde (Adapted from Patent EP0759433A1) [6]
Step 1: Chlorination of 5-methyl-2,2-dichlorobenzo[d][1][2]dioxole
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To a reaction vessel, add 5-methyl-1,3-benzodioxole and a radical initiator (e.g., AIBN).
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Heat the mixture to 70°C with stirring.
-
Introduce chlorine gas over a period of 6 hours.
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Increase the temperature to 150°C and continue the introduction of chlorine for another 18 hours.
-
Cool the reaction mixture to room temperature to obtain the crude chlorinated product.
Step 2: Fluorination of the Dichloromethyl Intermediate
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Add the crude dichloromethyl-2,2-dichlorobenzo[d]dioxole derivative dropwise to anhydrous hydrogen fluoride at -15°C.
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Stir the mixture at -15°C for 3 hours.
-
Remove the excess hydrogen fluoride under vacuum.
-
Separate the organic phase, wash with ice water, dry, and distill to obtain the dichloromethyl-2,2-difluorobenzo[d]dioxole intermediate.
Step 3: Formation of the Aldehyde
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Heat a mixture of the dichloromethyl-2,2-difluorobenzo[d]dioxole intermediate and formic acid to 100°C.
-
Stir at this temperature for 6 hours.
-
Distill off the excess formic acid under vacuum.
-
Purify the residue by distillation to yield 2,2-difluorobenzo[d]dioxole-5-carbaldehyde.
Caption: Synthetic workflow for 2,2-Difluorobenzo[d]dioxole-5-carbaldehyde.
Reactivity
The aldehyde functional group in 2,2-Difluorobenzo[d]dioxole-5-carbaldehyde is a versatile handle for a variety of organic transformations, including:
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Oxidation: Can be oxidized to the corresponding carboxylic acid.
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Reduction: Can be reduced to the corresponding alcohol.
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Nucleophilic Addition: Undergoes addition reactions with various nucleophiles.
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Condensation Reactions: Reacts with active methylene compounds in Knoevenagel-type condensations.
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Wittig Reaction: Reacts with phosphorus ylides to form alkenes.
Representative Experimental Protocol: Wittig Reaction
This protocol provides a general procedure for the olefination of an aldehyde using a Wittig reagent.
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Suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide) in a dry, aprotic solvent (e.g., THF) under an inert atmosphere.
-
Cool the suspension to 0°C and add a strong base (e.g., n-butyllithium) dropwise to generate the ylide.
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Stir the resulting mixture at room temperature for 1 hour.
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Cool the ylide solution to 0°C and add a solution of 2,2-Difluorobenzo[d]dioxole-5-carbaldehyde in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General scheme of a Wittig reaction involving the target aldehyde.
Biological Activity and Potential Applications in Drug Development
While specific biological data for 2,2-Difluorobenzo[d]dioxole-5-carbaldehyde is not extensively reported in publicly available literature, the broader class of benzodioxole derivatives has demonstrated a wide range of pharmacological activities.[7] These include anticancer, antimicrobial, and anti-inflammatory properties.[7] The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[8][9]
Potential as an Anticancer Agent
Many benzodioxole-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through pathways that are yet to be fully elucidated for this specific compound.
Potential as an Antimicrobial Agent
Fluorinated heterocyclic compounds are known to exhibit significant antimicrobial properties.[8][10] Derivatives of 2,2-Difluorobenzo[d]dioxole-5-carbaldehyde could potentially be explored for their efficacy against a range of bacterial and fungal pathogens. A study on thiazole derivatives bearing the 2,2-difluorobenzo[d][1][2]dioxole nucleus has shown in vitro antibacterial and antifungal activity.[11]
Hypothetical Signaling Pathway for Anticancer Activity
Based on the known activities of similar compounds, a plausible (though unconfirmed) mechanism of action could involve the induction of apoptosis through the intrinsic pathway. This would likely involve the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Hypothetical intrinsic apoptosis pathway potentially modulated by derivatives.
Safety and Handling
2,2-Difluorobenzo[d]dioxole-5-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is sensitive to air and should be stored in a tightly sealed container in a cool, dry place.[1]
Conclusion
2,2-Difluorobenzo[d]dioxole-5-carbaldehyde is a valuable and versatile intermediate for organic synthesis. Its unique combination of a fluorinated benzodioxole core and a reactive aldehyde group makes it an attractive starting material for the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical industries. While further research is needed to fully elucidate its specific biological activities, the known properties of related compounds suggest that it holds promise as a scaffold for the development of new therapeutic agents. This technical guide provides a solid foundation of its chemical properties and synthetic utility for researchers and drug development professionals.
References
- 1. 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. lookchem.com [lookchem.com]
- 3. B24232.06 [thermofisher.com]
- 4. 2,2-Difluoro-5-formylbenzodioxole | C8H4F2O3 | CID 2736973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2-Difluorobenzodioxole-5-carboxaldehyde CAS#: 656-42-8 [amp.chemicalbook.com]
- 6. EP0759433A1 - Process for the preparation of 2,2-difluorobenzo(1.3) dioxolcarbaldehydes - Google Patents [patents.google.com]
- 7. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 10. acgpubs.org [acgpubs.org]
- 11. Synthesis, Characterization and Biological Evaluation of Some Thiazole Derivatives Bearing 2,2,Difluorobenzo[d][1,3]Dioxole Nucleus - IJPRS [ijprs.com]
